molecular formula C14H16N6O B2810497 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034317-41-2

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No. B2810497
CAS RN: 2034317-41-2
M. Wt: 284.323
InChI Key: ZVKYDWUDPIVASC-UHFFFAOYSA-N
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Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound .

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural elucidation of compounds incorporating the triazolo[1,5-a]pyrimidinyl moiety have been a subject of study. These compounds are synthesized through various chemical routes that involve the formation of heterocyclic frameworks, demonstrating the versatility and reactivity of such structures. For example, compounds have been synthesized by reacting precursors with different heterocyclic amines, leading to the formation of innovative heterocycles with potential insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). These synthesis strategies highlight the chemical flexibility of triazolo[1,5-a]pyrimidinyl derivatives and their potential for generating a wide range of biologically active compounds.

Potential Biological Activities

Research into the biological activities of compounds containing the triazolo[1,5-a]pyrimidinyl group has revealed a variety of potential applications. This includes studies on their antimicrobial properties, where compounds showed competitive activities against bacterial and fungal strains, suggesting their utility as novel antimicrobial agents. The synthesis of these compounds often involves green chemistry approaches, highlighting the emphasis on environmentally friendly methods in modern chemical research (Abdelhamid et al., 2016).

Furthermore, modifications of the triazolo[1,5-a]pyrimidinyl backbone, such as the replacement of certain functional groups, have been explored to enhance the anticancer efficacy and reduce toxicity of these molecules. This is particularly evident in studies where alterations in the chemical structure led to compounds with potent antiproliferative activities against human cancer cell lines, suggesting their potential as cancer therapeutics (Wang et al., 2015).

properties

IUPAC Name

2-pyrrol-1-yl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c21-13(10-19-6-1-2-7-19)15-5-3-4-12-8-16-14-17-11-18-20(14)9-12/h1-2,6-9,11H,3-5,10H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKYDWUDPIVASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide

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